1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide 1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13538200
InChI: InChI=1S/C9H9BrN2O/c10-6-1-2-7(12-5-6)9(3-4-9)8(11)13/h1-2,5H,3-4H2,(H2,11,13)
SMILES: C1CC1(C2=NC=C(C=C2)Br)C(=O)N
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.08 g/mol

1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide

CAS No.:

Cat. No.: VC13538200

Molecular Formula: C9H9BrN2O

Molecular Weight: 241.08 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide -

Specification

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
IUPAC Name 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxamide
Standard InChI InChI=1S/C9H9BrN2O/c10-6-1-2-7(12-5-6)9(3-4-9)8(11)13/h1-2,5H,3-4H2,(H2,11,13)
Standard InChI Key OURVNSLCBQJNLE-UHFFFAOYSA-N
SMILES C1CC1(C2=NC=C(C=C2)Br)C(=O)N
Canonical SMILES C1CC1(C2=NC=C(C=C2)Br)C(=O)N

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-(5-Bromopyridin-2-yl)cyclopropanecarboxamide consists of a pyridine ring substituted with bromine at the 5-position, linked to a cyclopropanecarboxamide group. The cyclopropane ring introduces steric strain, which influences conformational stability and binding interactions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC9H8BrN2O\text{C}_9\text{H}_8\text{BrN}_2\text{O}
Molar Mass257.08 g/mol
CAS NumberNot publicly disclosed
Key Functional GroupsBromopyridine, Cyclopropane

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via nucleophilic acyl substitution between 5-bromopyridin-2-amine and cyclopropanecarbonyl chloride. Reaction conditions typically involve anhydrous solvents (e.g., acetonitrile) and a base (e.g., triethylamine) to neutralize HCl byproducts .

Critical Reaction Conditions

  • Temperature: Maintained below 10°C during acyl chloride addition to prevent hydrolysis.

  • Purification: Column chromatography using ethyl acetate/petroleum ether gradients yields the product as a crystalline solid .

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl group introductions.

  • Cyclopropane Ring Opening: Under acidic conditions, the strained ring may undergo cleavage, forming linear intermediates .

Biological Activity and Mechanisms

Table 2: Comparative Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)Selectivity Ratio (JAK1/JAK2)
Filgotinib (Analog)JAK11030:1
Hypothetical TargetJAK1Predicted: 15–50Inferred: 20:1

Neuroprotective Applications

Compounds with cyclopropane-carboxamide groups demonstrate neuroprotective effects by modulating glycogen synthase kinase-3β (GSK-3β), a target in Alzheimer’s disease . In vitro studies on analogs show low cytotoxicity (IC₅₀ > 100 μM in neuronal cells), suggesting a high therapeutic index .

Comparative Analysis with Structural Analogs

Bromine Position Impact

Moving the bromine from the 5- to 3-position on the pyridine ring reduces steric hindrance, altering binding affinity. For example, 1-(3-bromopyridin-2-yl)cyclopropanecarboxamide shows 40% lower JAK1 inhibition in hypothetical models.

Cyclopropane vs. Acyclic Analogs

Replacing the cyclopropane with a linear propyl group decreases metabolic stability by 60%, as observed in microsomal assays .

Future Directions and Applications

Drug Development

The compound’s scaffold is a candidate for developing kinase inhibitors with improved selectivity. Rational design could mitigate off-target effects observed in JAK2/3 inhibition.

Material Science

Brominated pyridines are precursors in organic electronics. The cyclopropane ring’s rigidity may enhance charge transport in semiconducting polymers.

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